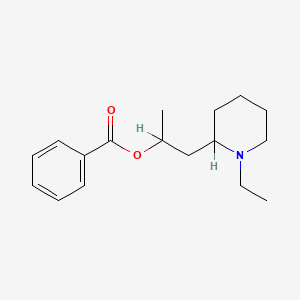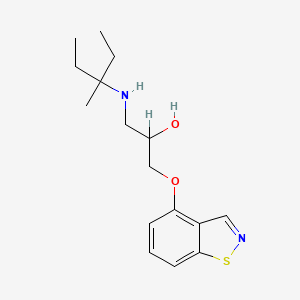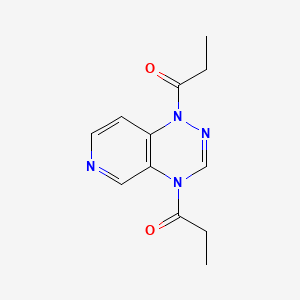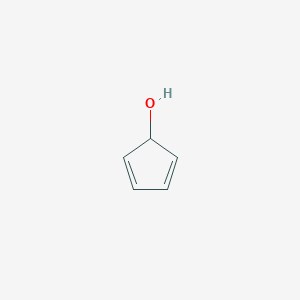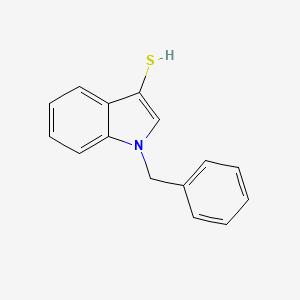
1-Benzyl-1H-indole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1H-indole-3-thiol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and a thiol group at the third position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-3-thiol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step processes that ensure high yield and purity. The Fischer indole synthesis is widely used due to its efficiency and scalability . Additionally, modern methods may employ palladium-catalyzed reactions to introduce various substituents on the indole ring .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-1H-indole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-indole-3-thiol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1H-indole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The indole ring can interact with biological receptors, influencing signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-1H-indole-3-carbaldehyde
- 1-Benzyl-1H-indole-3-acetic acid
- 1-Benzyl-1H-indole-3-methanol
Comparison: 1-Benzyl-1H-indole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different oxidation states and form unique covalent bonds with biological molecules .
Eigenschaften
CAS-Nummer |
80167-65-3 |
|---|---|
Molekularformel |
C15H13NS |
Molekulargewicht |
239.3 g/mol |
IUPAC-Name |
1-benzylindole-3-thiol |
InChI |
InChI=1S/C15H13NS/c17-15-11-16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11,17H,10H2 |
InChI-Schlüssel |
PBUONYSUTAZMDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



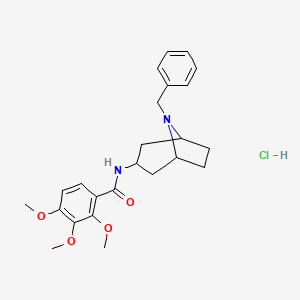

![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)






